4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819081
InChI: InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15819081

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Standard InChI Key VCXRZGJQFSBQTF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NN=C1C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • Ethyl group (–CH₂CH₃) at position 4.

    • Methyl group (–CH₃) at position 3.

    • Carboxylic acid (–COOH) at position 5.

The molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Its planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight154.17 g/mol
AppearanceWhite to light yellow powder
SolubilityPolar organic solvents (e.g., DMSO, ethanol)
Melting Point164–167°C (decomposes)
Density1.40 g/cm³

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Three primary routes are documented:

  • Cyclocondensation of Hydrazines with β-Ketoesters

    • Reactants: Methyl hydrazine and ethyl acetoacetate.

    • Conditions: Reflux in ethanol with acid catalysis.

    • Yield: 60–75%.

  • Alkylation of Pyrazole Precursors

    • Intermediate: 4-Chloro-3-methylpyrazole.

    • Reagents: Ethyl bromoacetate and potassium carbonate.

    • Yield: 50–65%.

  • Carboxylation via Carbon Dioxide Insertion

    • Substrate: 4-Ethyl-3-methylpyrazole.

    • Catalyst: Palladium(II) acetate.

    • Yield: 40–55% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (80–90%) and purity (>98%). Automated systems control temperature (±2°C) and pH (6.5–7.0), minimizing byproducts like 4-ethyl-3-methylpyrazole (≤2%) .

Chemical Reactivity and Functionalization

Key Reactions

  • Esterification:

    • Reagents: Methanol/H₂SO₄.

    • Product: Methyl 4-ethyl-3-methyl-1H-pyrazole-5-carboxylate (yield: 85%).

  • Amidation:

    • Reagents: Thionyl chloride (SOCl₂) followed by ammonia.

    • Product: 4-Ethyl-3-methyl-1H-pyrazole-5-carboxamide (yield: 70%).

  • Halogenation:

    • Reagents: N-Chlorosuccinimide (NCS).

    • Product: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (yield: 60%).

Table 2: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield
EsterificationMethanol, H₂SO₄, 60°CMethyl ester derivative85%
AmidationSOCl₂, NH₃, RTPyrazole-5-carboxamide70%
ChlorinationNCS, DMF, 80°C4-Chloro-pyrazole derivative60%

Biological Activities and Mechanisms

Anticancer Properties

  • Cell Line Studies:

    • MDA-MB-231 (Breast Cancer): Induces apoptosis at 1 μM via caspase-3 activation.

    • HepG2 (Liver Cancer): Inhibits proliferation (IC₅₀: 10 μM).

  • Mechanism: Downregulates Bcl-2 and upregulates Bax, triggering mitochondrial apoptosis.

Anti-Inflammatory Effects

  • Target: Cyclooxygenase-2 (COX-2).

  • Activity: Reduces prostaglandin E₂ (PGE₂) by 70% at 5 μM in murine macrophages.

Insecticidal Applications

  • Aphis fabae (Black Bean Aphid): Derivative 7h (12.5 mg/L) achieves 85.7% mortality .

  • Mode of Action: Disrupts acetylcholinesterase (AChE) in insect nervous systems .

Industrial and Agricultural Applications

Agrochemicals

  • Herbicides: Inhibits plant acetolactate synthase (ALS), blocking branched-chain amino acid synthesis .

  • Insecticides: Carboxamide derivatives show LC₅₀ values of 2.5 mg/L against Spodoptera frugiperda .

Pharmaceutical Intermediates

  • Drug Candidates: Serves as a precursor for PDE4 inhibitors (asthma) and COX-2 inhibitors (arthritis).

Recent Advances and Future Directions

Metal-Organic Frameworks (MOFs)

  • Application: Pyrazole-carboxylate ligands form MOFs with Cu(II) nodes, exhibiting CO₂ adsorption capacities of 2.8 mmol/g at 1 bar.

Targeted Drug Delivery

  • Nanocarriers: Encapsulation in liposomes improves bioavailability by 300% in murine models.

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